

5-Iodo-3-methylpyrazin-2-amine solubility and stability data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Iodo-3-methylpyrazin-2-amine**

Cat. No.: **B1317236**

[Get Quote](#)

In-Depth Technical Guide: 5-Iodo-3-methylpyrazin-2-amine

Disclaimer: Publicly available experimental data on the solubility and stability of **5-Iodo-3-methylpyrazin-2-amine** is limited. This guide provides a framework based on established methodologies for active pharmaceutical ingredients (APIs) and includes illustrative data for structurally related compounds to serve as a practical reference for researchers, scientists, and drug development professionals.

Core Physicochemical Properties (Illustrative)

Quantitative data for **5-Iodo-3-methylpyrazin-2-amine** is not readily available. The following tables present hypothetical yet realistic data based on the general characteristics of iodo-aminopyrazine derivatives. These tables are intended to serve as a template for recording experimental findings.

Table 1: Illustrative Solubility Data for **5-Iodo-3-methylpyrazin-2-amine**

Solvent/Medium	Temperature (°C)	Solubility (mg/mL)	Method
Water (pH 7.4)	25	< 0.1	Thermodynamic
Phosphate Buffered Saline (PBS)	25	< 0.1	Thermodynamic
Dimethyl Sulfoxide (DMSO)	25	> 50	Kinetic
Ethanol	25	5 - 10	Kinetic
Methanol	25	10 - 20	Kinetic

Table 2: Illustrative Stability Data for **5-Iodo-3-methylpyrazin-2-amine** (Solid State)

Condition	Duration	Assay (%)	Appearance	Degradation Products (%)
25°C / 60% RH (Long-term)	12 months	99.5	No change	< 0.2
40°C / 75% RH (Accelerated)	6 months	98.8	Slight discoloration	< 0.5
Photostability (ICH Q1B)	1.2 million lux hours	97.2	Noticeable discoloration	< 1.0

Experimental Protocols

Detailed methodologies for determining the solubility and stability of a compound like **5-Iodo-3-methylpyrazin-2-amine** are crucial for accurate assessment.

Solubility Determination Protocols

1. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

- Materials: **5-Iodo-3-methylpyrazin-2-amine** (solid), chosen solvent (e.g., water, PBS), vials, orbital shaker, temperature-controlled incubator, centrifuge, analytical balance, HPLC-UV or other suitable analytical instrument.
- Procedure:
 - Add an excess amount of the solid compound to a vial containing a known volume of the solvent.
 - Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C).
 - Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
 - After incubation, visually inspect for the presence of undissolved solid.
 - Centrifuge the samples to pellet the undissolved solid.
 - Carefully collect an aliquot of the supernatant.
 - Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV.[1][2][3]

2. Kinetic Solubility Assay (High-Throughput Method)

This method is often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[4]

- Materials: **5-Iodo-3-methylpyrazin-2-amine** (dissolved in DMSO), aqueous buffer (e.g., PBS), 96-well plates, liquid handling robotics, plate reader (nephelometry or UV-Vis).[1][3][5]
- Procedure:
 - Prepare a high-concentration stock solution of the compound in DMSO.
 - Use a liquid handler to dispense the DMSO stock solution into a 96-well plate containing the aqueous buffer at various concentrations.

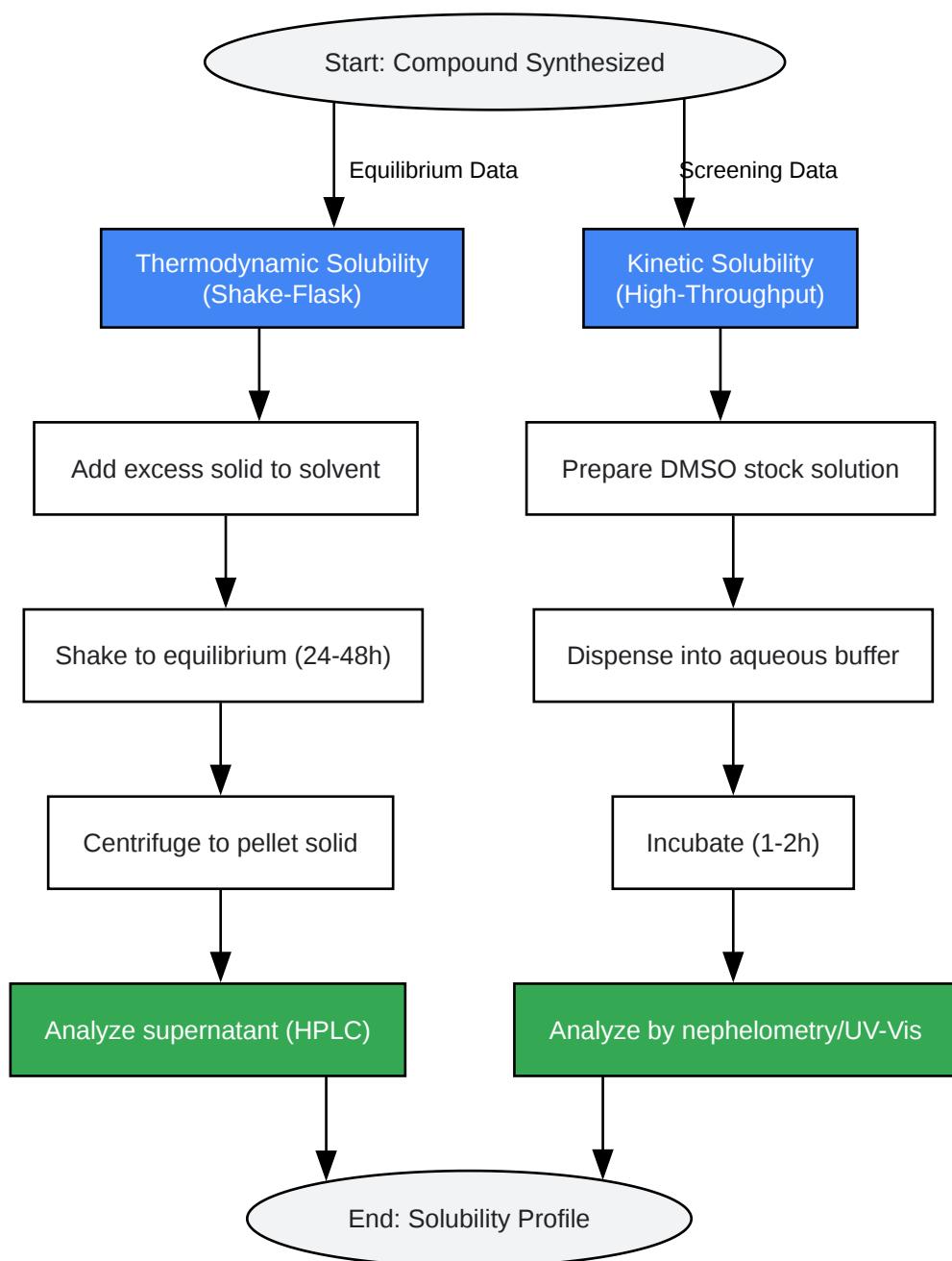
- Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
- Measure the turbidity of each well using a nephelometric plate reader or determine the concentration of the dissolved compound by UV-Vis spectroscopy after filtering out any precipitate.[3][4][5]

Stability Testing Protocols

Stability studies are essential to understand how the quality of an API varies over time under the influence of environmental factors.[6][7][8]

1. Long-Term and Accelerated Stability Study

- Materials: **5-Iodo-3-methylpyrazin-2-amine** (solid), stability chambers with controlled temperature and humidity, suitable sample containers (e.g., amber glass vials), HPLC-UV for purity and degradation product analysis.
- Procedure:
 - Package the solid API in the chosen containers.
 - Place the samples in stability chambers under the following conditions:
 - Long-Term: $25^{\circ}\text{C} \pm 2^{\circ}\text{C} / 60\% \text{ RH} \pm 5\% \text{ RH}$ [9]
 - Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C} / 75\% \text{ RH} \pm 5\% \text{ RH}$ [9]
 - Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).[7][8]
 - Analyze the samples for appearance, assay (potency), and the presence of degradation products using a stability-indicating HPLC method.


2. Photostability Study (ICH Q1B)

This study assesses the effect of light on the stability of the compound.

- Materials: **5-Iodo-3-methylpyrazin-2-amine** (solid), photostability chamber, transparent and opaque sample containers.
- Procedure:
 - Place the solid compound in both transparent and opaque (control) containers.
 - Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt hours/square meter).
 - After exposure, analyze the samples for any changes in appearance, assay, and degradation products, comparing the light-exposed samples to the dark controls.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for solubility and stability testing.

[Click to download full resolution via product page](#)

Caption: Workflow for determining thermodynamic and kinetic solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for API stability and photostability testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. pharmatutor.org [pharmatutor.org]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. rheolution.com [rheolution.com]
- 6. API Stability Studies: Protocol, Results, and Shelf Life Assignment pharmaceutical laws – PharmaRegulatory.in India's Regulatory Knowledge Hub [pharmaregulatory.in]
- 7. rwandafda.gov.rw [rwandafda.gov.rw]
- 8. qlaboratories.com [qlaboratories.com]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [5-iodo-3-methylpyrazin-2-amine solubility and stability data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1317236#5-iodo-3-methylpyrazin-2-amine-solubility-and-stability-data\]](https://www.benchchem.com/product/b1317236#5-iodo-3-methylpyrazin-2-amine-solubility-and-stability-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com